
Technical Monograph: Spectroscopic Profile of
Benzeneethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Benzeneethanimidamide

CAS No.: 5504-24-5

Cat. No.: B150844

Get Quote

Compound Identity & Structural Context
Benzeneethanimidamide is a critical amidine intermediate often used in the synthesis of

nitrogenous heterocycles (e.g., imidazoles, pyrimidines) and as a pharmacophore in serine

protease inhibitors.[1] Due to the high basicity of the amidine group (

), the free base is kinetically unstable and prone to hydrolysis. Consequently, it is almost
exclusively isolated, stored, and analyzed as the hydrochloride salt.

IUPAC Name: 2-Phenylethanimidamide hydrochloride

Synonyms: Phenylacetamidine HCl, Benzylamidine hydrochloride

Molecular Formula:

(Salt);

(Base)

MW: 170.64 g/mol (HCl salt); 134.18 g/mol (Free base)
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CAS: 19227-18-0 (HCl salt)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis requires polar aprotic solvents (DMSO-d6) due to the salt's ionic lattice and to slow

the exchange of amidine protons, allowing for integral observation.

Proton NMR ( H NMR)
Solvent: DMSO-

| Frequency: 400/500 MHz

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Expert Note: In

, the region 9.0–9.4 ppm will be empty due to rapid deuterium exchange (

exchange), leaving only the aromatic and methylene signals. This is a standard validation test
for the amidine moiety.

Carbon-13 NMR ( C NMR)
Solvent: DMSO-

| Decoupled
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Infrared Spectroscopy (FT-IR)
Sample Preparation: KBr Pellet or Nujol Mull (Solid State)

The IR spectrum of the hydrochloride salt is dominated by the vibrational modes of the

protonated amidine group.

3000 – 3300 cm⁻¹ (Broad, Strong):

stretching vibrations. The broadness is characteristic of the hydrochloride salt form involving
extensive hydrogen bonding network in the crystal lattice.

1660 – 1690 cm⁻¹ (Strong, Sharp):

Amidine stretch. This is the diagnostic band. It appears at a lower frequency than a nitrile (

cm⁻¹) but higher than a typical alkene.

1500 & 1580 – 1600 cm⁻¹: Aromatic ring

skeletal vibrations.

700 & 750 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene ring).

Mass Spectrometry (MS)
Method: ESI (Positive Mode) or EI (70 eV)
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Fragmentation Pathway
The mass spectrum is characterized by the stability of the benzyl cation, which rearranges to

the tropylium ion.

Molecular Ion (

):

134 (observed in EI for free base).

Protonated Ion (

):

135 (observed in ESI).

Base Peak:

91 (Tropylium ion,

).

Characteristic Loss: Loss of ammonia (

, 17 amu) from the parent ion to form Phenylacetonitrile cation (

117).

Fragmentation Logic Diagram
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: ESI/EI Fragmentation pathway showing the dominance of the Tropylium ion.

Experimental Protocols
NMR Sample Preparation Workflow
To ensure spectral fidelity and prevent H/D exchange from erasing the amidine protons, strict

anhydrous handling is required.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Step-by-step protocol for preparing amidine salts for NMR analysis.
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Synthesis & Isolation Note
If generating the compound in-house (e.g., via Pinner reaction of phenylacetonitrile):

Reaction: Treat Phenylacetonitrile with dry HCl/EtOH to form the imidate ester, followed by

ammonolysis with

.

Purification: The crude hydrochloride salt should be recrystallized from Isopropanol/Ether or

Ethanol/Ether.

Drying: Vacuum dry at 40°C over

. Hygroscopicity can lead to water peaks in NMR (

3.33 in DMSO), complicating integration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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